molecular formula C12H18ClNO2 B8597463 1-(4-Chloro-3-methoxy-phenyl)-2-propylamino-ethanol

1-(4-Chloro-3-methoxy-phenyl)-2-propylamino-ethanol

Cat. No. B8597463
M. Wt: 243.73 g/mol
InChI Key: WXKNXVDMKUYYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methoxy-phenyl)-2-propylamino-ethanol is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-2-(propylamino)ethanol

InChI

InChI=1S/C12H18ClNO2/c1-3-6-14-8-11(15)9-4-5-10(13)12(7-9)16-2/h4-5,7,11,14-15H,3,6,8H2,1-2H3

InChI Key

WXKNXVDMKUYYOR-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(C1=CC(=C(C=C1)Cl)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (1.25 g, 5.89 mmol) was added with care to a solution of 2-amino-1-(4-chloro-3-methoxy-phenyl)-ethanol (J. Med. Chem., 30(10), 1887, (1987)) (600 mg, 2.98 mmol) and propionaldehyde (0.22 mL, 2.96 mmol) in dichloromethane (110 mL), and the reaction mixture was stirred at room temperature for 1 hour. Sodium bicarbonate solution (sat. aq., 10 mL) was added dropwise and then the reaction mixture was diluted further with water (20 mL) and dichloromethane (20 mL). The aqueous layer was separated and re-extracted with dichloromethane (2×20 mL). The combined organic layers were dried over anhydrous magnesium sulphate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica eluting with dichloromethane:methanol:0.880 ammonia (95:5:0.5 to 92:8:0.8) to yield the title compound as a solid (320 mg, 1.31 mmol, 44%). 1H NMR (CDCl3, 400 MHz) δ: 0.90 (t, 3H), 1.50 (q, 2H), 2.50-2.70 (m, 5H), 2.90 (dd. 1H), 3.80 (s, 3H), 4.65 (dd, 1H), 6.85 (d, 1H), 7.00 (1H, d), 7.30 (bd, 1H). LRMS (APCI): m/z 244 (MH+), 226 (MH+ less H2O).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

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